2-chloroethane-1-sulfinamide
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Overview
Description
2-chloroethane-1-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of a broader class of sulfinamides, which have found various applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethane-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the reaction of 2-chloroethanol with sulfinyl chloride under controlled conditions. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloroethane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonamides.
Reduction: Formation of sulfides.
Substitution: Replacement of the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, each having distinct applications in various fields .
Scientific Research Applications
2-chloroethane-1-sulfinamide has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 2-chloroethane-1-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This interaction can lead to the inhibition of specific enzymes or the modification of biomolecules, thereby exerting its biological effects . The compound’s ability to form stable complexes with various substrates makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloroethane-1-sulfinamide include:
- Sulfenamides
- Sulfonamides
- Sulfinimidates
Uniqueness
What sets this compound apart from these similar compounds is its unique reactivity profile and the stability of its sulfur-nitrogen bond. This stability allows for more controlled and predictable reactions, making it a preferred choice in specific synthetic and industrial applications .
Properties
CAS No. |
40454-83-9 |
---|---|
Molecular Formula |
C2H6ClNOS |
Molecular Weight |
127.6 |
Purity |
95 |
Origin of Product |
United States |
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